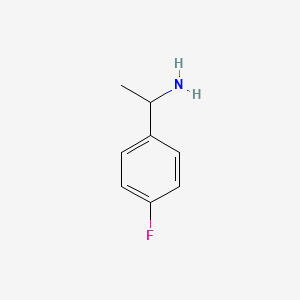

1-(4-Fluorophenyl)ethanamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCLEUGNYRXBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960739 | |

| Record name | 1-(4-Fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-40-7 | |

| Record name | 1-(4-Fluorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-alpha-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Fluorophenyl)ethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5LVU25R8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-(4-Fluorophenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. The document details its physical characteristics, spectral data, reactivity, and common experimental protocols. Safety and handling information is also provided to ensure proper laboratory practice.

Core Chemical and Physical Properties

This compound (CAS No: 403-40-7 for the racemate) is a primary amine that is frequently utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] It is a chiral compound, existing as two enantiomers: (S)-(-)-1-(4-Fluorophenyl)ethylamine (CAS No: 66399-30-2) and (R)-(+)-1-(4-Fluorophenyl)ethylamine (CAS No: 374898-01-8).[2][3] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₀FN | [2] |

| Molecular Weight | 139.17 g/mol | [2][4] |

| Appearance | Clear colorless to pale yellow or light orange liquid | [1][5] |

| Odor | Characteristic amine-like | [5] |

| Melting Point | -30 °C | [1][2][3] |

| Boiling Point | 145 °C (lit.)76 °C at 22 mmHg | [1][6][2][3][4] |

| Density | 1.059 g/mL at 25 °C (lit.)1.03 g/cm³ | [1][6][2][3] |

| Refractive Index (n20/D) | 1.502 (lit.)1.501 | [1][2][3][4] |

| Flash Point | 68 °C (154.4 °F) - closed cup155 °F | [1] |

| Water Solubility | Sparingly soluble (1.5E-3 g/L at 25 °C) | [2][4] |

| Organic Solvent Solubility | Soluble in ethanol, methanol, dichloromethane. Miscible with dimethyl sulfoxide. | [3][5] |

| pKa | 8.98 ± 0.10 (Predicted) | [1][2] |

| Sensitivity | Air Sensitive | [1][2][3] |

| Storage | Keep in a dark place, sealed in dry, room temperature or <-15°C under inert gas. |[2][7][8] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for the amine are not detailed in the provided search results, related compounds have been characterized using these methods. Commercial suppliers often provide access to spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry upon request. For instance, spectral data for the related compound 1-(4-Fluorophenyl)ethanol is available.[9]

Table 2: Spectroscopic Data Summary

| Technique | Availability |

|---|---|

| ¹H NMR | Available from suppliers for characterization.[9] |

| ¹³C NMR | Available from suppliers for characterization.[9] |

| IR Spectroscopy | Available from suppliers for functional group analysis.[9] |

| Mass Spectrometry (MS) | Available from suppliers for molecular weight determination.[9][10] |

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of its primary amine group.

-

Nucleophilic Substitution: It readily participates in nucleophilic substitution reactions, making it a useful component for creating new compounds.[1][6]

-

Synthesis of Thioureas: It has been specifically used in the synthesis of novel thioureas that exhibit diuretic and saluretic activity.[1][6][11]

-

Pharmaceutical Intermediate: As a chiral amine, it serves as a critical building block in asymmetric synthesis for the development of pharmaceutical agents. Its derivatives have been explored as potential anticancer agents and modulators for GABA-A receptors.[12][13][14] The fluorophenyl moiety is a common feature in many modern drug candidates.[15]

Experimental Protocols

4.1. Synthesis via Reductive Amination

A common method for the synthesis of this compound is the reductive amination of 4-fluoroacetophenone.

-

General Procedure: 4-Fluoroacetophenone is reacted with a source of ammonia, such as ammonium formate, in the presence of a reducing agent and often a catalyst. For example, a palladium nanocatalyst (Pd°-AmP-MFC) can be used with ammonium formate in methanol.[16] The reaction mixture is stirred for a specified time to form the racemic amine.

-

Raw Materials: Key starting materials include 4-fluoroacetophenone, ammonium acetate or formate, and a reducing agent/catalyst system like a palladium catalyst.[11][16]

References

- 1. lookchem.com [lookchem.com]

- 2. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. echemi.com [echemi.com]

- 5. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]

- 6. 1-(4-FLUOROPHENYL)ETHYLAMINE | 403-40-7 [chemicalbook.com]

- 7. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 8. 4-Fluoro-α-methylbenzylamine | 403-40-7 | FF35005 [biosynth.com]

- 9. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 1-(4-FLUOROPHENYL)ETHYLAMINE | 403-40-7 [amp.chemicalbook.com]

- 12. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jelsciences.com [jelsciences.com]

- 16. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 66399-30-2 [amp.chemicalbook.com]

Synthesis of (R)-1-(4-Fluorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-Fluorophenyl)ethanamine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereospecific presentation is often crucial for therapeutic efficacy and safety. This technical guide provides an in-depth overview of the primary synthetic routes to obtain this valuable intermediate in high enantiomeric purity. The guide details methodologies for enzymatic synthesis, asymmetric reductive amination, and chiral resolution of the racemic mixture, presenting quantitative data in structured tables and detailed experimental protocols.

Enzymatic Synthesis via Transamination

Biocatalysis, particularly through the use of transaminases, offers a green and highly selective method for the synthesis of chiral amines.[1][2][3] This approach involves the asymmetric transfer of an amino group from a donor molecule to the prochiral ketone, 4-fluoroacetophenone.

Reaction Scheme: 4-Fluoroacetophenone + Amine Donor --(Transaminase)--> (R)-1-(4-Fluorophenyl)ethanamine + Ketone Byproduct

Transaminases are highly stereoselective, enabling the direct production of the desired (R)-enantiomer with high enantiomeric excess (e.e.).[4] The choice of enzyme and reaction conditions are critical for achieving high conversion and selectivity.[5][6]

Quantitative Data for Enzymatic Synthesis

| Parameter | Value/Condition | Reference |

| Substrate | 4-Fluoroacetophenone | [4] |

| Enzyme | (R)-selective transaminase | [4] |

| Amine Donor | Isopropylamine (IPA) | [7] |

| Co-factor | Pyridoxal-5'-phosphate (PLP) | [8] |

| Temperature | 30-40 °C | [6] |

| pH | 7.5-8.5 | [4] |

| Conversion | >95% | [4] |

| Enantiomeric Excess (e.e.) | >99% | [4] |

Experimental Protocol: Enzymatic Asymmetric Transamination

-

Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.0) is prepared.

-

Reagent Addition: To the buffer, add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Subsequently, add the amine donor, such as isopropylamine, in excess (e.g., 5-10 equivalents).

-

Enzyme Addition: Introduce the selected (R)-selective transaminase enzyme preparation (whole cells or purified enzyme).

-

Substrate Addition: Add 4-fluoroacetophenone to the reaction mixture. The substrate can be added neat or as a solution in a co-solvent like DMSO to improve solubility.[6]

-

Reaction Conditions: The mixture is agitated at a controlled temperature (e.g., 35°C) for a specified period (typically 12-24 hours), or until reaction completion is observed by analytical methods such as HPLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically basified (e.g., with NaOH to pH > 10) to stop the enzymatic reaction and to ensure the product is in its free base form. The product is then extracted with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure (R)-1-(4-Fluorophenyl)ethanamine.

Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful chemical method for the synthesis of chiral amines from ketones.[9] This one-pot reaction involves the formation of an imine intermediate from 4-fluoroacetophenone and an ammonia source, followed by in-situ reduction with a hydride source, catalyzed by a chiral transition metal complex.[10]

Reaction Scheme: 4-Fluoroacetophenone + NH₃ --(Chiral Catalyst, H₂)--> (R)-1-(4-Fluorophenyl)ethanamine

Ruthenium-based catalysts with chiral diamine ligands are commonly employed for this transformation, achieving high yields and enantioselectivities.[11]

Quantitative Data for Asymmetric Reductive Amination

| Parameter | Value/Condition | Reference |

| Substrate | 4-Fluoroacetophenone | [12] |

| Catalyst Precursor | [RuCl₂(p-cymene)]₂ | [11] |

| Chiral Ligand | (R,R)-TsDPEN | [11] |

| Reducing Agent | H₂ gas or Formic acid/Triethylamine | [11] |

| Solvent | Methanol or Dichloromethane | [10] |

| Temperature | 25-50 °C | [10] |

| Pressure (for H₂) | 10-50 atm | [10] |

| Yield | 85-95% | [11] |

| Enantiomeric Excess (e.e.) | 90-98% | [11] |

Experimental Protocol: Asymmetric Reductive Amination

-

Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox), the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) are dissolved in an anhydrous solvent (e.g., methanol) and stirred to form the active catalyst.

-

Reaction Setup: In a pressure-rated reactor, 4-fluoroacetophenone and a source of ammonia (e.g., ammonium formate or a solution of ammonia in methanol) are dissolved in the reaction solvent.

-

Catalyst Addition: The pre-formed chiral catalyst solution is transferred to the reactor.

-

Reaction Conditions: The reactor is sealed and pressurized with hydrogen gas to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 40°C) until the reaction is complete, as monitored by TLC, GC, or HPLC.

-

Work-up and Purification: After completion, the reactor is carefully depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous basic solution (e.g., NaHCO₃) to remove any remaining acid. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or distillation to afford the pure (R)-1-(4-Fluorophenyl)ethanamine.

Chiral Resolution of Racemic 1-(4-Fluorophenyl)ethanamine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound.[13] This classical method involves the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid.[14] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Process Overview:

-

Salt Formation: Racemic this compound is reacted with an enantiomerically pure chiral acid (e.g., L-tartaric acid) to form a mixture of diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salt of the desired (R)-amine with the resolving agent preferentially crystallizes from a suitable solvent.

-

Salt Isolation: The crystalline salt is isolated by filtration.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-1-(4-Fluorophenyl)ethanamine.

Quantitative Data for Chiral Resolution

| Parameter | Value/Condition | Reference |

| Starting Material | Racemic this compound | [14] |

| Resolving Agent | L-(+)-Tartaric acid | [13][14] |

| Molar Ratio (Amine:Acid) | 2:1 | [14] |

| Solvent | Methanol or Ethanol/Water mixture | [14] |

| Crystallization Temperature | 0-25 °C (cooling) | [13] |

| Yield of (R)-amine | 35-45% (theoretical max. 50%) | [14] |

| Enantiomeric Excess (e.e.) | >98% (after recrystallization) | [14] |

Experimental Protocol: Chiral Resolution with L-Tartaric Acid

-

Salt Formation: In a reaction flask, dissolve racemic this compound in a suitable solvent such as methanol. In a separate flask, dissolve L-(+)-tartaric acid (approximately 0.5 molar equivalents with respect to the racemic amine) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the warm tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage by chiral HPLC after liberating a small sample. If necessary, the salt can be recrystallized from the same solvent to improve diastereomeric purity.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is highly alkaline (pH > 12) to deprotonate the amine.

-

Extraction and Purification: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-1-(4-Fluorophenyl)ethanamine.

Conclusion

The synthesis of enantiomerically pure (R)-1-(4-Fluorophenyl)ethanamine can be effectively achieved through several distinct methodologies. Enzymatic synthesis using transaminases stands out for its high selectivity and green chemistry profile. Asymmetric reductive amination offers a direct and efficient chemical route with high yields. Chiral resolution, while being a more traditional method with a theoretical yield limitation of 50%, remains a robust and practical approach, especially when a racemic mixture is readily available. The choice of the optimal synthesis route will depend on factors such as scale, cost, available equipment, and desired purity levels. This guide provides the foundational knowledge and detailed protocols for researchers and drug development professionals to make informed decisions in the synthesis of this key chiral intermediate.

References

- 1. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]

- 2. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. onyxipca.com [onyxipca.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (S)-1-(4-Fluorophenyl)ethanamine

CAS Number: 66399-30-2

This technical guide provides a comprehensive overview of (S)-1-(4-Fluorophenyl)ethanamine, a chiral amine of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its application as a critical building block in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

(S)-1-(4-Fluorophenyl)ethanamine is a chiral primary amine that serves as a versatile intermediate in organic synthesis. Its physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 66399-30-2 | [1][2] |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -30 °C | [2] |

| Boiling Point | 76 °C at 22 mmHg | [2] |

| Density | 1.03 g/cm³ | [2] |

| Refractive Index | 1.501 | [2] |

| Solubility | Miscible with dimethyl sulfoxide | [2] |

| Optical Rotation | -23.0 to -27.0 deg (c=1, methanol) | [1] |

Synthesis of (S)-1-(4-Fluorophenyl)ethanamine

The enantioselective synthesis of (S)-1-(4-Fluorophenyl)ethanamine is crucial for its application in the development of chiral pharmaceuticals. Two primary methods are detailed below: asymmetric reductive amination and classical resolution of a racemic mixture.

Asymmetric Reductive Amination using a Reductive Aminase (RedAm)

This method employs a biocatalyst to achieve high enantioselectivity in the conversion of a prochiral ketone to the desired chiral amine.

Experimental Protocol:

Materials:

-

4'-Fluoroacetophenone

-

Reductive Aminase (RedAm) from a fungal species

-

Ammonia, methylamine, or allylamine as the amine donor

-

NADPH (Nicotinamide adenine dinucleotide phosphate)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment for chemical synthesis and purification

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 4'-fluoroacetophenone in the buffer solution.

-

Addition of Reagents: Add the amine donor in excess, followed by the RedAm enzyme and a catalytic amount of NADPH.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, saturate the aqueous phase with sodium chloride and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(4-Fluorophenyl)ethanamine.

-

Analysis: Determine the conversion and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis. High conversions (>90%) and enantiomeric excesses (85-99%) have been reported for similar reactions.

Optical Resolution of Racemic 1-(4-Fluorophenyl)ethanamine

This classical method involves the separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol:

Materials:

-

Racemic this compound

-

L-(-)-Malic acid (as the resolving agent)

-

Methanol

-

Water

-

Base (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for crystallization and extraction

Procedure:

-

Salt Formation: Dissolve the racemic this compound in methanol. In a separate flask, dissolve an equimolar amount of L-(-)-malic acid in methanol, heating gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The diastereomeric salt of (R)-1-(4-fluorophenyl)ethanamine with L-(-)-malic acid will preferentially crystallize.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration, wash with a small amount of cold methanol, and dry.

-

Liberation of the Free Amine: The mother liquor, now enriched in the (S)-enantiomer, is treated with an aqueous solution of a strong base (e.g., NaOH) to neutralize the malic acid and liberate the free amine.

-

Extraction and Purification: Extract the (S)-1-(4-fluorophenyl)ethanamine with an organic solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enriched (S)-enantiomer.

-

Enantiomeric Purity Determination: The enantiomeric excess of the resulting amine can be determined by chiral HPLC or by measuring its specific rotation.

Application in Drug Development

(S)-1-(4-Fluorophenyl)ethanamine is a valuable chiral building block for the synthesis of complex, biologically active molecules. The stereochemistry at the benzylic position is often critical for the desired pharmacological activity and selectivity of the final drug candidate.

One area of application for structurally similar chiral amines is in the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects.

The following is a representative synthetic workflow illustrating how (S)-1-(4-Fluorophenyl)ethanamine could be incorporated into a SARM-like scaffold.

Logical Relationships in Chiral Amine Synthesis

The synthesis of enantiomerically pure (S)-1-(4-Fluorophenyl)ethanamine can be approached through two distinct strategies: asymmetric synthesis or resolution. The choice of method often depends on factors such as the availability of starting materials, the desired scale of the reaction, and cost-effectiveness.

Safety Information

(S)-1-(4-Fluorophenyl)ethanamine is a chemical that requires careful handling. It is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) and follow established laboratory safety protocols when handling chemical substances.

References

An In-depth Technical Guide to 1-(4-Fluorophenyl)ethanamine: Molecular Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Fluorophenyl)ethanamine, including its molecular structure and weight. It further details a common synthetic route and a standard analytical method for its characterization. The potential pharmacological context of this compound is also discussed, drawing from the known activities of structurally related fluorinated phenethylamines.

Core Molecular and Physical Data

This compound is a substituted phenethylamine featuring a fluorine atom at the para position of the phenyl ring. This substitution can significantly influence the compound's lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[1]

| Property | Value |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 403-40-7 |

| Appearance | Colorless to pale yellow liquid |

Molecular Structure

The structure of this compound consists of a central ethylamine chain attached to a 4-fluorophenyl group. The presence of a chiral center at the alpha-carbon of the ethylamine chain means that this compound can exist as two enantiomers, (R)- and (S)-1-(4-fluorophenyl)ethanamine.

Experimental Protocols

Synthesis via Reductive Amination of 4-Fluoroacetophenone

A common and effective method for the synthesis of this compound is the reductive amination of 4-fluoroacetophenone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its reduction to the corresponding amine.

Materials:

-

4-Fluoroacetophenone

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-fluoroacetophenone in methanol. Add a molar excess of the amine source (e.g., 5-10 equivalents of ammonium acetate). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., 1.5 equivalents of sodium cyanoborohydride) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 30 minutes.

-

Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash the aqueous layer with dichloromethane to remove any unreacted starting material.

-

Basification and Product Extraction: Basify the aqueous layer to pH >12 with a concentrated NaOH solution. Extract the product into dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of volatile amines like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

-

Dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

Procedure:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data according to the specified GC and MS conditions.

-

Analyze the resulting chromatogram to determine the retention time of the compound and assess its purity.

-

Analyze the mass spectrum of the peak of interest and compare it with a reference library or theoretical fragmentation pattern to confirm the identity of this compound.

Potential Signaling Pathways and Pharmacological Relevance

While this compound is primarily utilized as a synthetic intermediate, its structural similarity to other psychoactive phenethylamines suggests potential interactions with monoamine neurotransmitter systems. Fluorinated amphetamine analogues are known to act as releasing agents and/or reuptake inhibitors of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).

The para-fluoro substitution, as seen in p-fluoroamphetamine, can lead to potent activity as a dopamine and serotonin releaser. This action is mediated by interaction with the respective monoamine transporters, DAT and SERT. The compound is taken up into the presynaptic neuron by these transporters and subsequently disrupts the vesicular storage of monoamines, leading to their non-exocytotic release into the synaptic cleft. This increase in extracellular monoamine concentrations is responsible for the stimulant and psychoactive effects of such compounds.

References

Spectroscopic Profile of 1-(4-Fluorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Fluorophenyl)ethanamine. This valuable building block in medicinal chemistry and materials science is characterized by its unique spectroscopic signature. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 | t | 2H | Ar-H |

| 7.00 | t | 2H | Ar-H |

| 4.13 | q | 1H | CH |

| 1.55 | s (broad) | 2H | NH₂ |

| 1.35 | d | 3H | CH₃ |

Note: Predicted data is based on computational models and may vary from experimental results. The chemical shift of the NH₂ protons is highly dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 161.5 (d, ¹JCF ≈ 243 Hz) | C-F |

| 142.0 (d) | C-C-N |

| 128.0 (d) | Ar-C-H |

| 115.0 (d) | Ar-C-H |

| 50.0 | CH-N |

| 25.0 | CH₃ |

Note: Predicted data. The multiplicity of the aromatic carbon signals is due to carbon-fluorine coupling.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |

| 2850-2970 | Medium | C-H stretch (aliphatic) |

| 1600-1650 | Medium | N-H bend (primary amine) |

| 1500-1600 | Strong | C=C stretch (aromatic) |

| 1220-1240 | Strong | C-F stretch |

| 1000-1100 | Strong | C-N stretch |

Table 4: Mass Spectrometry (MS) Data

Experimentally obtained mass spectrometry data for this compound is not widely published. The predicted molecular ion and key fragments are presented below.

| m/z | Relative Intensity | Assignment |

| 139.08 | High | [M]⁺ (Molecular Ion) |

| 124.06 | Medium | [M-CH₃]⁺ |

| 109.04 | High | [M-C₂H₄N]⁺ (Fluorotropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

-

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR).

Sample Preparation:

-

Neat Liquid: A small drop of this compound is placed directly onto the ATR crystal.

-

Thin Film: A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric and instrumental interferences.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system for sample introduction (e.g., Gas Chromatography-Mass Spectrometry - GC-MS or Liquid Chromatography-Mass Spectrometry - LC-MS).

Sample Preparation:

-

GC-MS: A dilute solution of the analyte (typically in a volatile solvent like dichloromethane or methanol) is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

LC-MS: A solution of the analyte in a suitable mobile phase is injected into the LC system for separation prior to introduction into the mass spectrometer.

Ionization Method:

-

Electron Ionization (EI): Commonly used in GC-MS. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique often used in LC-MS, which typically results in less fragmentation and a prominent molecular ion peak.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR, FT-IR, and Mass Spectrometry analysis.

Caption: Simplified signaling pathway in NMR spectroscopy.

A Technical Guide to the Solubility of 1-(4-Fluorophenyl)ethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Fluorophenyl)ethanamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust qualitative information and detailed experimental protocols to enable researchers to determine precise solubility parameters for their specific applications.

Introduction to this compound

This compound is a chiral primary amine that serves as a critical building block in the synthesis of numerous pharmaceutical compounds and other specialty chemicals. Its solubility in organic solvents is a fundamental physicochemical property that dictates its handling, reaction conditions, purification, and formulation. Understanding its solubility profile is therefore essential for process optimization and ensuring reproducibility in research and development.

Qualitative Solubility Profile

Based on available data, this compound exhibits good solubility in a range of common organic solvents. The following table summarizes the qualitative solubility information gathered from various chemical data sources. It is important to note that terms like "soluble" and "miscible" are qualitative and the actual quantitative solubility can vary with temperature and the specific grade of the solvent and solute.

| Organic Solvent | IUPAC Name | Qualitative Solubility | Citation |

| Methanol | Methanol | Soluble | [1] |

| Ethanol | Ethanol | Soluble | [1] |

| Dichloromethane | Dichloromethane | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | (Methanesulfinyl)methane | Miscible |

For the structurally similar compound, α-methylbenzylamine, it has been noted to be miscible with alcohol and ether, and soluble in most organic solvents.[2][3] This suggests that this compound is likely to be readily soluble in a wide array of organic media.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data, standardized experimental methods are crucial. The following section details a widely accepted method for determining the thermodynamic solubility of a liquid amine like this compound in an organic solvent.

Shake-Flask Method Coupled with Gas Chromatography (GC) Analysis

This method is considered a gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance (to ± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Syringe filters (chemically compatible with the solvent and amine, e.g., PTFE)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume or mass of the selected organic solvent. An excess is ensured when a separate phase of the amine is visible after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the clear supernatant (the solvent saturated with the amine) using a calibrated pipette or syringe. It is critical not to disturb the undissolved amine layer.

-

Immediately filter the collected aliquot through a chemically compatible syringe filter to remove any microscopic, undissolved droplets of the amine.

-

-

Quantification by Gas Chromatography (GC):

-

Prepare a series of calibration standards of this compound in the same organic solvent, with concentrations that are expected to bracket the solubility of the sample.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the GC-FID detector.

-

Analyze the calibration standards and the diluted sample aliquot by GC-FID under optimized chromatographic conditions.

-

Construct a calibration curve by plotting the peak area of the amine against its concentration for the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the amine in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. While this trend is also common for liquid-liquid systems, it is not universal and should be determined experimentally.

-

Solvent Polarity: Based on the principle of "like dissolves like," this compound, a polar molecule, is expected to be more soluble in polar solvents. Its miscibility with the highly polar aprotic solvent DMSO supports this.

-

Hydrogen Bonding: The primary amine group of this compound can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be very effective at solvating this amine.

-

Purity of Components: The presence of impurities in either the amine or the solvent can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

References

- 1. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]

- 2. A study of the liquid and solvent properties of optically active and racemic alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the liquid and solvent properties of optically active and racemic alpha-methylbenzylamine. | Sigma-Aldrich [merckmillipore.com]

The Pivotal Role of 1-(4-Fluorophenyl)ethanamine as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)ethanamine, a chiral amine, has emerged as a critical building block in the synthesis of a diverse array of pharmacologically active molecules. Its stereoisomers, (R)-1-(4-fluorophenyl)ethanamine and (S)-1-(4-fluorophenyl)ethanamine, offer distinct three-dimensional arrangements that are pivotal for the specific and effective interaction with biological targets. The incorporation of a fluorine atom on the phenyl ring often enhances the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug compound, making this chiral amine a highly sought-after intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this compound in drug development, complete with detailed experimental protocols and data.

Physicochemical Properties

The enantiomers of this compound are typically colorless to pale yellow liquids. A summary of their key physicochemical properties is presented in Table 1.

| Property | (S)-(-)-1-(4-Fluorophenyl)ethanamine | (R)-(+)-1-(4-Fluorophenyl)ethanamine |

| CAS Number | 66399-30-2[1] | 374898-01-8[2] |

| Molecular Formula | C₈H₁₀FN[1] | C₈H₁₀FN[2] |

| Molecular Weight | 139.17 g/mol [1][3] | 139.17 g/mol [2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 76°C at 22 mmHg[1] | - |

| Density | 1.03 g/cm³[1] | - |

| Refractive Index | 1.501[1] | - |

| Melting Point | -30°C[1] | - |

| Solubility | Miscible with dimethyl sulfoxide[1][4] | - |

| Storage Temperature | Room temperature, sealed in dry, dark place[2] | - |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. The primary routes to obtain the single enantiomers involve the synthesis of the racemic mixture followed by chiral resolution, or direct asymmetric synthesis.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the reductive amination of 4-fluoroacetophenone. One classical approach is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6]

Materials:

-

4-Fluoroacetophenone

-

Ammonium formate (or Formamide and Formic acid)

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 4-fluoroacetophenone and an excess of ammonium formate is heated. Typical reaction temperatures range from 160-185°C.[5]

-

The reaction is heated for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon cooling, the reaction mixture is treated with concentrated hydrochloric acid and heated under reflux to hydrolyze the intermediate formamide.

-

The aqueous solution is then made alkaline with a concentrated sodium hydroxide solution.

-

The liberated amine is extracted with an organic solvent like diethyl ether.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield racemic this compound.

Note: Specific yields for the Leuckart synthesis of this compound are not well-documented in publicly available literature, but reductive amination reactions of this type can often provide moderate to good yields.

Chiral Resolution

A widely used industrial method for separating enantiomers is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Tartaric acid and its derivatives are common resolving agents for amines.[1][7]

Materials:

-

Racemic this compound

-

Enantiomerically pure tartaric acid derivative (e.g., L-(+)-tartaric acid or a derivative like O,O'-dibenzoyl-L-tartaric acid)

-

Suitable solvent (e.g., methanol, ethanol)

-

Sodium hydroxide solution

-

Organic extraction solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the racemic this compound in a suitable solvent such as methanol.

-

In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

To recover the enantiomerically enriched amine, suspend the diastereomeric salt in a mixture of an aqueous base (e.g., NaOH solution) and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC or NMR analysis.

Note: The efficiency of this resolution is highly dependent on the choice of resolving agent, solvent, and crystallization conditions. Screening of various conditions is often necessary to achieve high yield and enantiomeric excess.

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers under mild reaction conditions. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

-

Acyl donor (e.g., ethyl acetate, isopropyl 2-ethoxyacetate)

-

Organic solvent (e.g., hexane, methyl tert-butyl ether)[8]

-

Molecular sieves (optional, to remove water)

Procedure:

-

To a flask containing a suitable organic solvent, add the racemic this compound and the acyl donor.

-

Add the immobilized lipase to the mixture. The reaction is typically stirred at a controlled temperature (e.g., 40°C).[8]

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

At this point, filter off the immobilized enzyme for potential reuse.

-

The reaction mixture will contain one enantiomer as the acylated amide and the other as the unreacted amine. These can be separated by standard techniques such as column chromatography or acid-base extraction.

-

The acylated enantiomer can be hydrolyzed back to the amine if desired.

Quantitative Data from a Similar Study: A study on the kinetic resolution of racemic 1-phenylethan-1-amine using Candida antarctica lipase B immobilized on magnetic nanoparticles (CaLB-MNPs) and isopropyl 2-ethoxyacetate as the acylating agent in MTBE at 40°C for 6 hours resulted in:

-

Conversion: ~45%

-

Enantiomeric excess of the remaining (S)-amine: >99%

-

Enantiomeric excess of the formed (R)-amide: ~80%[8]

While this data is for a structurally similar amine, it demonstrates the potential for high enantioselectivity using this method.

Asymmetric Synthesis

Direct asymmetric synthesis provides an enantiomerically enriched product without the need for resolving a racemic mixture. One promising method is the use of transaminase enzymes.

Transaminases can catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantioselectivity.[9][10]

Materials:

-

4-Fluoroacetophenone

-

A suitable amine donor (e.g., isopropylamine)

-

A specific (R)- or (S)-selective transaminase enzyme

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution

Procedure:

-

In a buffered aqueous solution, combine 4-fluoroacetophenone, the amine donor, and the PLP cofactor.

-

Add the selected transaminase enzyme.

-

The reaction is incubated at an optimal temperature and pH for the specific enzyme, with stirring.

-

The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC or GC.

-

Upon completion, the product is extracted from the aqueous phase using an organic solvent.

Data from a Study on a Similar Substrate: The asymmetric synthesis of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine from the corresponding ketone using a ω-transaminase (TR8) with isopropylamine as the amine donor in a biphasic system with DMSO and n-hexadecane showed a significant increase in product formation over time, demonstrating the feasibility of this approach for producing fluorinated chiral amines.[9][11]

Applications in Drug Development

While specific drug candidates synthesized directly from (R)- or (S)-1-(4-fluorophenyl)ethanamine are not extensively detailed in publicly available literature, the structural motif is present in various biologically active compounds. For instance, the related compound (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been identified as a potent Class I selective HDAC inhibitor for oral anticancer drug development.[4] This highlights the potential of the 1-(4-fluorophenyl)ethyl moiety in the design of enzyme inhibitors.

The general class of arylcyclohexylamines, which shares structural similarities, exhibits a wide range of pharmacological activities, including NMDA receptor antagonism and dopamine reuptake inhibition.[12] This suggests that derivatives of this compound could be explored for their potential effects on the central nervous system.

Logical Relationship of Chiral Building Block to Drug Action

References

- 1. benchchem.com [benchchem.com]

- 2. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 3. US4868344A - Novel process of producing phenyl or substituted phenylalkylamine pharmaceutical agents and novel chiral intermediates of high enantiomeric purity useful therein - Google Patents [patents.google.com]

- 4. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dc.engconfintl.org [dc.engconfintl.org]

- 6. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. khuranaandkhurana.com [khuranaandkhurana.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Influence of Fluorine on the Bioactivity of 1-(4-Fluorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's biological profile. The introduction of fluorine can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides an in-depth analysis of the role of the fluorine atom in the bioactivity of 1-(4-Fluorophenyl)ethanamine, a substituted phenethylamine.

Phenethylamines are a broad class of compounds known for their diverse pharmacological effects, primarily mediated through interactions with monoamine transporters and G-protein coupled receptors. The presence of a fluorine atom at the para position of the phenyl ring in this compound is a key structural feature that modulates its interaction with biological targets and its metabolic fate. This guide will explore the available quantitative data on its bioactivity, detail relevant experimental protocols, and visualize the associated signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Quantitative Bioactivity Data

Direct quantitative bioactivity data for this compound is limited in the public domain. However, data for the closely related analogue, 4-fluoroamphetamine (4-FA), which shares the key 4-fluorophenyl moiety, serves as a valuable proxy to understand the potential biological activity. The following tables summarize the in vitro binding affinities of 4-FA at key monoamine transporters and serotonin receptors. It is crucial to note that while informative, these values for 4-FA may not be identical to those of this compound.

Table 1: Monoamine Transporter Binding Affinities of 4-Fluoroamphetamine (4-FA)

| Target | IC50 (nM) | Reference Compound |

| Serotonin Transporter (SERT) | 6800 | MDMA |

| Dopamine Transporter (DAT) | 770 | MDMA |

| Norepinephrine Transporter (NET) | 420 | MDMA |

Table 2: Serotonin Receptor Binding Affinities of 4-Fluoroamphetamine (4-FA)

| Target | Ki (nM) | Reference Compound |

| 5-HT2A | 11300 | MDMA |

| 5-HT2C | 7800 | MDMA |

Pharmacokinetic Profile

The fluorine atom in this compound is expected to significantly influence its pharmacokinetic properties, primarily by increasing its metabolic stability. Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes.

Pharmacokinetic data for the related compound 4-fluoroamphetamine (4-FA) in humans provides insights into the potential in vivo behavior of this compound.

Table 3: Pharmacokinetic Parameters of 4-Fluoroamphetamine (4-FA) in Humans (Oral Administration)

| Parameter | Value |

| Maximum Serum Concentration (Cmax) | 155 - 316 ng/mL (after 100 mg dose) |

| Time to Maximum Concentration (Tmax) | ~2 hours |

| Elimination Half-life (t1/2) | 5.5 - 16.8 hours |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the bioactivity of this compound.

Synthesis of this compound via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 4-fluoroacetophenone.

Materials:

-

4-Fluoroacetophenone

-

Ammonium acetate or Ammonia solution

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol (or other suitable solvent like Dichloromethane or 1,2-Dichloroethane)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1 equivalent) in methanol. Add a solution of ammonium acetate (e.g., 10 equivalents) or an excess of ammonia in methanol. Stir the mixture at room temperature for several hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride or sodium triacetoxyborohydride (e.g., 1.5 equivalents) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and continue stirring overnight.

-

Work-up: Quench the reaction by the slow addition of water. Acidify the mixture with aqueous HCl (e.g., 2 M) to a pH of ~2 to decompose any remaining reducing agent.

-

Extraction (Base Wash): Make the aqueous solution basic (pH ~12) by the addition of aqueous NaOH (e.g., 4 M). Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure amine.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity of this compound to the serotonin, dopamine, and norepinephrine transporters.

Materials:

-

Cell membranes prepared from cells expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

-

Radioligands: [³H]citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]nisoxetine (for hNET).

-

Non-specific binding inhibitors: Fluoxetine (for hSERT), GBR 12909 (for hDAT), Desipramine (for hNET).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the appropriate radioligand at a concentration near its Kd, and the cell membrane preparation.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a known inhibitor). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of this compound to metabolism by cytochrome P450 enzymes.

Materials:

-

Human liver microsomes (HLMs).

-

This compound.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Acetonitrile or methanol (for quenching the reaction).

-

LC-MS/MS system for analysis.

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes and this compound in phosphate buffer at 37°C.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Signaling Pathways and Experimental Workflows

The bioactivity of this compound is primarily mediated through its interaction with monoamine transporters and serotonin receptors, which in turn modulate downstream signaling cascades.

Monoamine Transporter Inhibition Workflow

Inhibition of monoamine transporters by this compound leads to an increase in the synaptic concentration of neurotransmitters like serotonin, dopamine, and norepinephrine. This subsequently enhances the activation of their respective postsynaptic receptors.

Caption: Inhibition of monoamine transporters by this compound.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates a signaling cascade involving phospholipase C.

Methodological & Application

Application Note: Enantioselective HPLC Method for the Separation of 1-(4-Fluorophenyl)ethanamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(4-Fluorophenyl)ethanamine. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which provides excellent resolution and peak shape for this class of compounds. This protocol is designed for accurate determination of enantiomeric purity, a critical parameter in pharmaceutical development and quality control.

Introduction

This compound is a chiral primary amine and a key building block in the synthesis of various pharmaceutically active compounds. As enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, regulatory agencies mandate the separation and characterization of individual enantiomers. HPLC with chiral stationary phases is the most widely used and effective technique for resolving enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including primary amines. The key to a successful separation of basic amines on these columns is the use of a suitable mobile phase, typically a mixture of a non-polar solvent and an alcohol, with the addition of a basic modifier to ensure good peak shape and efficient elution.

Experimental Protocols

This section provides a detailed protocol for the enantiomeric separation of this compound. The method is based on established principles for the separation of chiral primary amines on polysaccharide-based CSPs.

Instrumentation and Materials:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

-

Chiral Column: A polysaccharide-based chiral column is recommended. Based on successful separations of structurally similar amines, the following columns are suggested for initial screening:

-

Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

-

Lux® Cellulose-3 (Cellulose tris(4-methylbenzoate))

-

Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

-

-

Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

-

Sample: A solution of racemic this compound.

Chromatographic Conditions:

A screening approach is recommended to identify the optimal column and mobile phase composition. The following conditions provide a starting point for method development.

| Parameter | Recommended Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg/mL of racemic this compound in the mobile phase. |

Method Development and Optimization:

If the initial conditions do not provide baseline separation (Resolution Rs < 1.5), the following adjustments can be made:

-

Mobile Phase Composition: Vary the ratio of n-Hexane to 2-Propanol. Increasing the percentage of n-Hexane will generally increase retention times and may improve resolution.

-

Alcohol Modifier: Substitute 2-Propanol with Ethanol. Different alcohol modifiers can alter the chiral recognition and selectivity.

-

Flow Rate: Decrease the flow rate to 0.5 mL/min. Slower flow rates can sometimes enhance resolution.

-

Column Screening: If satisfactory resolution is not achieved, screen other recommended polysaccharide-based columns (e.g., Lux® Cellulose-3, Chiralpak® IA).

Data Presentation

The following table presents hypothetical, yet expected, quantitative data for the separation of this compound enantiomers based on the recommended starting conditions. This data is illustrative and will vary depending on the specific column and instrumentation used.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (tR) | ~ 8.5 min | ~ 9.8 min |

| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |

| Capacity Factor (k') | ~ 3.25 | ~ 3.90 |

| Selectivity Factor (α) | \multicolumn{2}{c | }{~ 1.20} |

Experimental Workflow Diagram

Caption: Experimental workflow for the enantioselective separation of this compound by HPLC.

Logical Relationship for Method Optimization

Caption: Decision-making process for optimizing the chiral HPLC method.

Application Notes and Protocols for Chiral Resolution Using 1-(4-Fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)ethanamine is a versatile chiral resolving agent employed in the separation of enantiomers of racemic carboxylic acids and other acidic compounds. Its efficacy lies in its ability to form diastereomeric salts with the constituent enantiomers of a racemate. These diastereomeric salts exhibit differential solubility in various solvent systems, enabling their separation through fractional crystallization. This classical resolution technique remains a cornerstone in both academic research and industrial drug development for obtaining enantiomerically pure compounds, which is often a critical requirement for therapeutic efficacy and safety.